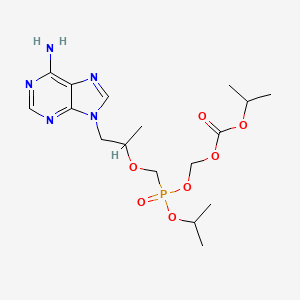![molecular formula C16H17ClN2O3S B13868938 Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-(dimethylamino)-4-methylbenzoate](/img/structure/B13868938.png)
Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-(dimethylamino)-4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-(dimethylamino)-4-methylbenzoate is a complex organic compound with a unique structure that includes a chlorothiophene ring, a dimethylamino group, and a methylbenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-(dimethylamino)-4-methylbenzoate typically involves multiple steps, starting with the preparation of the chlorothiophene derivative. This is followed by the introduction of the carbonyl group and subsequent coupling with the amino group. The final step involves the esterification of the benzoate moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-(dimethylamino)-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-(dimethylamino)-4-methylbenzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-(dimethylamino)-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-[(5-bromothiophene-2-carbonyl)amino]-5-(dimethylamino)-4-methylbenzoate
- Methyl 2-[(5-fluorothiophene-2-carbonyl)amino]-5-(dimethylamino)-4-methylbenzoate
- Methyl 2-[(5-iodothiophene-2-carbonyl)amino]-5-(dimethylamino)-4-methylbenzoate
Uniqueness
Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-(dimethylamino)-4-methylbenzoate is unique due to the presence of the chlorothiophene ring, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs with different halogen substituents.
Propriétés
Formule moléculaire |
C16H17ClN2O3S |
|---|---|
Poids moléculaire |
352.8 g/mol |
Nom IUPAC |
methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-(dimethylamino)-4-methylbenzoate |
InChI |
InChI=1S/C16H17ClN2O3S/c1-9-7-11(18-15(20)13-5-6-14(17)23-13)10(16(21)22-4)8-12(9)19(2)3/h5-8H,1-4H3,(H,18,20) |
Clé InChI |
KLKIEAWJAZOSKV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N(C)C)C(=O)OC)NC(=O)C2=CC=C(S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-Methylsulfanylphenyl)-5-thiophen-2-yl-1,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B13868858.png)


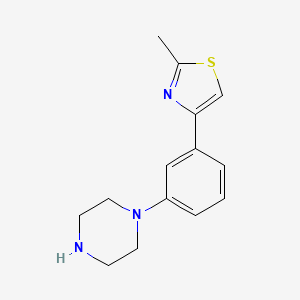

![N-[2-(3-bromophenyl)ethyl]propan-1-amine](/img/structure/B13868897.png)
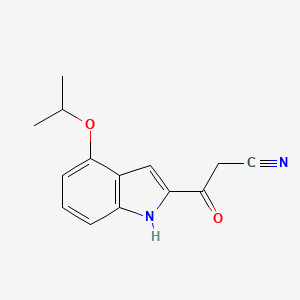
![2-[(4-Methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13868909.png)
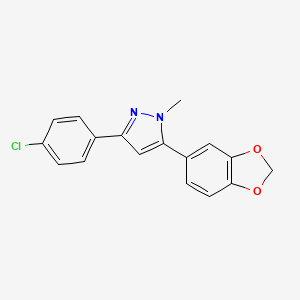
![{3-[(Pyrimidin-5-ylmethyl)amino]phenyl}methanol](/img/structure/B13868915.png)

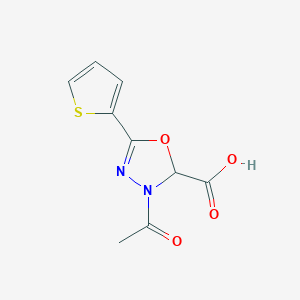
![1-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13868944.png)
